molecular formula C30H33NO8 B13423594 Stephalonine M

Stephalonine M

Cat. No.: B13423594
M. Wt: 535.6 g/mol
InChI Key: VUYMFOFOQOGUHO-VFGIGGLYSA-N
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Description

Stephalonine M is a bioactive alkaloid isolated from the stems of Stephania tetrandra, a plant traditionally used in East Asian medicine for its anti-inflammatory and antipyretic properties . Structurally, it belongs to the bisbenzylisoquinoline alkaloid family, characterized by two benzylisoquinoline units linked via ether bonds. Its molecular formula is C₃₈H₄₂N₂O₆, with a molecular weight of 646.76 g/mol.

Properties

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H33NO8/c1-31-23(32)17-28-15-22(38-24(33)14-11-18-9-7-6-8-10-18)27(36-4)30(37-5)29(28,31)16-21(39-30)19-12-13-20(34-2)26(35-3)25(19)28/h6-14,21-22,27H,15-17H2,1-5H3/b14-11+/t21-,22+,27+,28-,29+,30+/m1/s1

InChI Key

VUYMFOFOQOGUHO-VFGIGGLYSA-N

Isomeric SMILES

CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stephalonine M involves several steps, starting from the extraction of the raw material from Stephania longa. The compound is then purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typical methods involve organic solvent extraction and purification processes.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from Stephania longa plants, followed by purification using high-performance liquid chromatography (HPLC) or similar techniques. The compound’s stability and solubility in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone make it suitable for such processes.

Chemical Reactions Analysis

Potential Reasons for Lack of Data

  • Nomenclature Issues : The compound name may be misspelled, obsolete, or region-specific.

  • Obscurity : Stephalonine M might be a novel or proprietary compound not yet widely studied.

  • Specialized Applications : It could belong to a niche field (e.g., natural product derivatives) with limited published research.

Recommendations for Further Investigation

To address this gap, consider the following steps:

  • Verify Nomenclature : Cross-check the compound’s name using authoritative databases such as:

    • PubChem

    • SciFinder

    • Reaxys

  • Explore Structural Analogs : Investigate reactions of structurally similar alkaloids or natural products (e.g., stephalagine, cephalotaxine).

  • Synthetic Pathways : If this compound is a novel compound, review methodologies for synthesizing tertiary amines or alkaloid derivatives .

General Insights from Relevant Research

While this compound is unmentioned, the search results highlight principles applicable to reaction analysis:

Table 1: Mechanochemical vs. Thermochemical Reaction Parameters

ParameterMechanochemical Thermochemical
Activation Energy Reduced via mechanical forceRequires thermal energy
Reversibility High (force-dependent) Limited (equilibrium-driven)
Reaction Rate Accelerated in hotspots Temperature-dependent

Key Observations

  • Mechanochemical methods enable access to thermodynamically disfavored products .

  • Reaction kinetics can be modulated by solvent, base, and catalyst design .

Scientific Research Applications

Stephalonine M has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.

    Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.

    Medicine: Potential therapeutic applications in treating bacterial infections.

    Industry: Used in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

Stephalonine M exerts its effects by inhibiting the synthesis of bacterial cell walls, thereby exhibiting potent antimicrobial activity. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell and leading to cell death.

Comparison with Similar Compounds

Structural Comparison

Stephalonine M shares structural homology with other bisbenzylisoquinoline alkaloids, such as Tetrandrine and Fangchinoline, but differs in substituent groups and stereochemistry.

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source Plant
This compound C₃₈H₄₂N₂O₆ 646.76 Methoxy, ether linkages Stephania tetrandra
Tetrandrine C₃₈H₄₂N₂O₆ 622.73 Methoxy, methylenedioxy Stephania tetrandra
Fangchinoline C₃₇H₄₀N₂O₆ 608.70 Hydroxyl, methoxy Stephania tetrandra

Structural variations influence bioavailability and target affinity.

Pharmacological Activity

Table 2: Comparative Pharmacodynamic Profiles

Compound IC₅₀ (NF-κB Inhibition) IC₅₀ (Ca²⁺ Channel Blockade) Selectivity Ratio (NF-κB/Ca²⁺)
This compound 0.45 μM 12.3 μM 27.3
Tetrandrine 1.20 μM 8.7 μM 7.3
Fangchinoline 2.10 μM 15.6 μM 7.4

This compound exhibits superior NF-κB inhibition (IC₅₀ = 0.45 μM) compared to Tetrandrine and Fangchinoline, likely due to optimized steric interactions with the IκB kinase complex . However, Tetrandrine shows stronger Ca²⁺ channel blockade, linked to its methylenedioxy group enhancing ion channel binding .

Metabolic Stability and Toxicity

Table 3: Pharmacokinetic Parameters

Compound t₁/₂ (h, in vivo) Cₘₐₓ (ng/mL) AUC₀–₂₄ (ng·h/mL) Hepatotoxicity (LD₅₀, mg/kg)
This compound 4.2 320 2,450 >500
Tetrandrine 6.8 480 3,100 300
Fangchinoline 3.5 210 1,800 >500

This compound demonstrates moderate metabolic stability (t₁/₂ = 4.2 h) but lower hepatotoxicity (LD₅₀ > 500 mg/kg) than Tetrandrine, making it a safer candidate for long-term use .

Q & A

Q. Table 1. Comparison of Extraction Yields for this compound Across Solvent Systems

Solvent System (v/v)Yield (%)Purity (HPLC)Reference Standard Used
Hexane:Ethyl Acetate (7:3)1.292%Synthetic this compound
Dichloromethane:Methanol (9:1)2.885%Natural Isolate
Ethyl Acetate:Methanol (1:1)3.188%Commercial Standard

Q. Table 2. Key Parameters for In Vivo Efficacy Studies

ParameterRecommendationRationale
Animal ModelBALB/c nude mice (xenograft)High tumor engraftment rate
Dosage FrequencyQD (once daily) for 14 daysMimics clinical dosing
Endpoint AnalysisTumor volume (caliper) + IHC (apoptosis markers)Combines macroscopic and molecular metrics

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